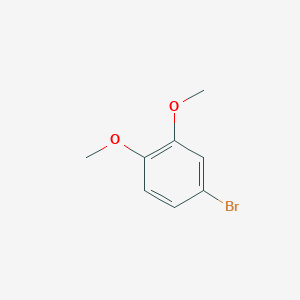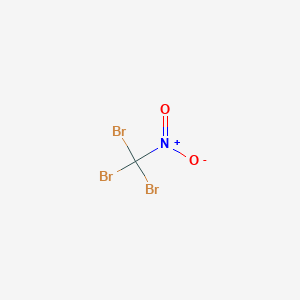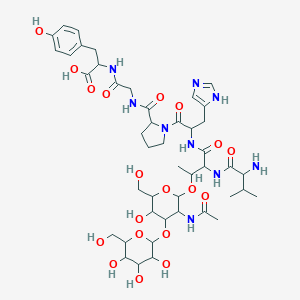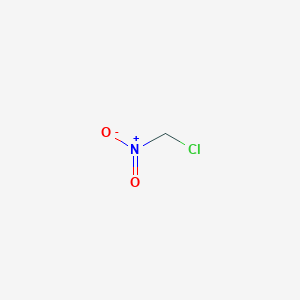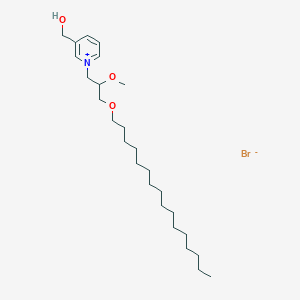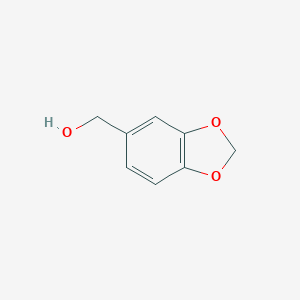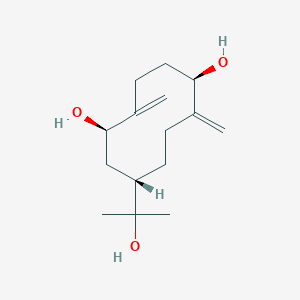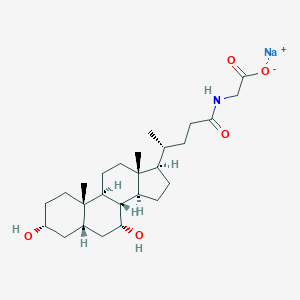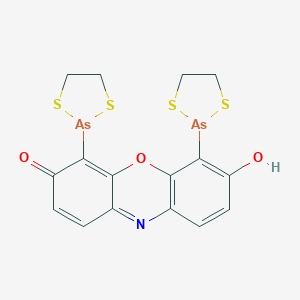
ReAsH-EDT2
Vue d'ensemble
Description
ReAsH-EDT2 is a red fluorescent dye used for labeling proteins. It is a membrane-permeable biarsenical compound that covalently binds to tetracysteine sequences, which are engineered into target proteins. This compound is particularly useful for imaging proteins in living cells due to its ability to bind proteins almost immediately after translation .
Mécanisme D'action
Target of Action
ReAsH-EDT2 is a fluorescent, membrane-permeable biarsenical compound . Its primary targets are proteins that have been engineered to contain tetracysteine sequences . These sequences serve as specific binding sites for this compound, allowing it to tag these proteins almost immediately after translation .
Mode of Action
This compound binds covalently to the tetracysteine sequences in target proteins . This binding is facilitated by the biarsenical nature of this compound, which forms stable covalent bonds with the cysteine residues in the tetracysteine sequence . The result of this interaction is the tagging of the target protein with a fluorescent marker, which can then be detected and monitored .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves protein synthesis and trafficking . By tagging proteins with a fluorescent marker, this compound allows for the visualization and tracking of these proteins as they move through various cellular compartments . This can provide valuable insights into protein folding, interactions, and trafficking within cells .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its membrane-permeable nature . This allows it to readily cross cell membranes and access intracellular targets . .
Result of Action
The primary result of this compound action is the fluorescent labeling of target proteins . This enables the real-time visualization and tracking of these proteins within living cells . Such information can be invaluable in studies of protein function, interactions, and dynamics .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other proteins or compounds that can bind to the tetracysteine sequence may affect the binding efficiency of this compound . Additionally, factors that affect protein synthesis and trafficking, such as temperature and pH, may also influence the action of this compound .
Analyse Biochimique
Biochemical Properties
ReAsH-EDT2 binds proteins that have the tetracysteine tag almost immediately after translation . This interaction is covalent, meaning it forms a strong and stable bond with the target proteins . The nature of these interactions allows this compound to be commonly used to study protein trafficking, folding, and interactions in living cells or cell lysates .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to image biochemical and phenotypical changes in living cells, contributing to the understanding of the molecular mechanisms that govern all physiological cellular functions . For instance, it has been used for FRET studies in HeLa cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its binding to tetracysteine sequences in proteins . This binding is covalent and occurs almost immediately after the translation of the proteins . The bound this compound can then exert its effects at the molecular level, influencing protein trafficking, folding, and interactions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. These phenotypical changes are presumably caused by the generation of singlet oxygen when ReAsH is illuminated by a high-intensity light source .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. The requirement for washing with dithiols after staining limits the method’s use in animals .
Transport and Distribution
This compound is a membrane-permeable compound , which allows it to be transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of this compound is likely to be dependent on the proteins it is tagging. Since it binds to proteins with tetracysteine tags, its localization would be determined by the location of these proteins within the cell .
Méthodes De Préparation
ReAsH-EDT2 can be synthesized through a straightforward two-step procedure from the inexpensive precursor dye resorufin. The synthesis involves handling toxic reagents such as arsenic trichloride, but this is minimized so the process can be carried out in a typical chemistry laboratory. The entire synthesis usually takes about 2-3 days .
Analyse Des Réactions Chimiques
ReAsH-EDT2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence of this compound.
Substitution: The biarsenical structure allows for substitution reactions, particularly with thiol groups in proteins.
Common reagents used in these reactions include dithiothreitol and other reducing agents. The major products formed from these reactions are typically modified versions of the original compound with altered fluorescence properties .
Applications De Recherche Scientifique
ReAsH-EDT2 is widely used in scientific research for various applications:
Protein Trafficking: It helps in studying the movement of proteins within cells.
Protein Folding: Researchers use it to investigate how proteins fold and maintain their structure.
Protein Interactions: The compound is used to study interactions between different proteins.
Fluorescence Resonance Energy Transfer (FRET): this compound is used in FRET experiments to study molecular interactions and conformational changes.
Pulse Chase Experiments: It is used to track the age and turnover of proteins in living cells.
Comparaison Avec Des Composés Similaires
ReAsH-EDT2 is similar to other biarsenical compounds such as FlAsH-EDT2. this compound emits red fluorescence, making it suitable for applications requiring red-emitting fluorophores. In contrast, FlAsH-EDT2 emits green fluorescence. This difference in emission spectra allows researchers to use these compounds in combination for multiplex imaging and other advanced applications .
Similar compounds include:
FlAsH-EDT2: A green fluorescent biarsenical compound.
Lumio Green: Another green fluorescent dye used for protein labeling.
Tetraarsenical Compounds: Other biarsenical compounds with different fluorescence properties.
This compound’s unique red fluorescence and high specificity for tetracysteine tags make it a valuable tool in various scientific research applications.
Propriétés
IUPAC Name |
4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13As2NO3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572996 | |
| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438226-89-2 | |
| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


